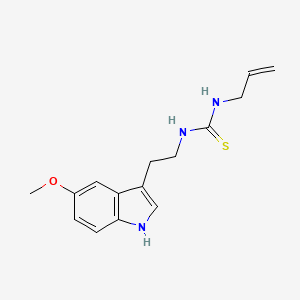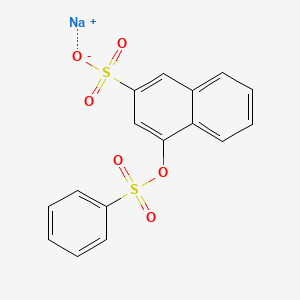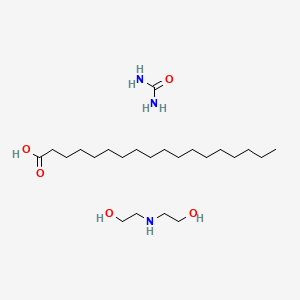
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea is a compound that combines three distinct chemical entities: 2-(2-Hydroxyethylamino)ethanol, octadecanoic acid, and urea
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea involves several steps:
2-(2-Hydroxyethylamino)ethanol: This component can be synthesized by reacting ethanolamine with ethylene oxide under controlled conditions.
Octadecanoic Acid:
Industrial Production Methods
The industrial production of this compound involves the combination of the three components under specific conditions to ensure the desired chemical structure and properties. The process may include steps such as heating, mixing, and purification to achieve the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in 2-(2-Hydroxyethylamino)ethanol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Applications De Recherche Scientifique
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
68797-62-6 |
|---|---|
Formule moléculaire |
C23H51N3O5 |
Poids moléculaire |
449.7 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;octadecanoic acid;urea |
InChI |
InChI=1S/C18H36O2.C4H11NO2.CH4N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7;2-1(3)4/h2-17H2,1H3,(H,19,20);5-7H,1-4H2;(H4,2,3,4) |
Clé InChI |
RCINKGDZUYXBIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO.C(=O)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


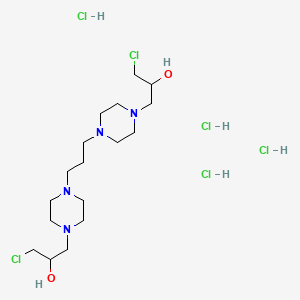
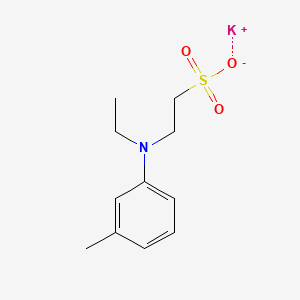
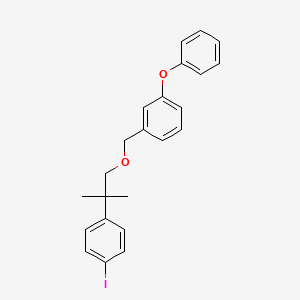
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)


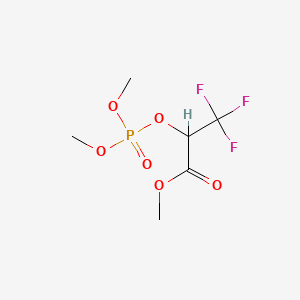
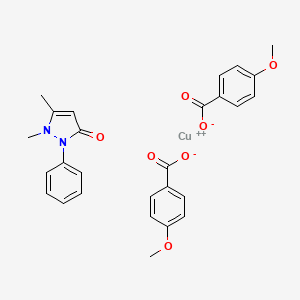
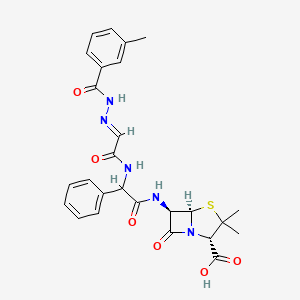
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
